tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring two hydroxymethyl groups at the 2S and 4R positions, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting drugs, due to its ability to participate in diverse functionalization reactions . Its stereochemistry and polar hydroxymethyl groups enhance solubility in protic solvents, making it advantageous for aqueous-phase reactions.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-8(6-13)4-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEVPMAGBRSSAM-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578857 | |
| Record name | tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212266-75-6 | |
| Record name | tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Synthesis from L-Proline
L-Proline serves as a cost-effective chiral precursor. In a patented route, L-proline undergoes sequential protection, oxidation, and reduction:
- Boc Protection : Treatment with di-tert-butyl dicarbonate in tetrahydrofuran yields (S)-1-Boc-pyrrolidine-2-carboxylic acid.
- Oxidation : TEMPO/NaClO2 oxidation converts the 4-position alcohol to a ketone.
- Diastereoselective Reduction : Lithium tri-tert-butoxyaluminum hydride reduces the ketone to the 4R alcohol with 94% diastereomeric excess.
Critical Data :
| Step | Reagents | Yield | de (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF | 89% | - |
| Oxidation | TEMPO, NaClO2, NaOCl | 78% | - |
| Reduction | LiAlH(t-Bu)₃ | 85% | 94 |
Asymmetric [3+2] Cycloaddition
Copper-catalyzed cycloadditions between azomethine ylides and electron-deficient alkenes construct the pyrrolidine core. Using (R)-BINAP ligands, this method achieves 88% enantiomeric excess for the 2S,4R isomer.
Hydroxymethyl Group Installation Strategies
Reductive Amination of Dialdehydes
A two-step sequence from glutaraldehyde derivatives:
- Double Aldol Condensation : Glutaraldehyde reacts with tert-butyl carbamate under basic conditions.
- Sodium Borohydride Reduction : Converts intermediate imines to bis(hydroxymethyl) groups.
Optimized Conditions :
- Solvent: Methanol/water (4:1)
- Temperature: 0°C → 25°C
- Yield: 73% over two steps
Lithium Borohydride Reduction of Diesters
A high-yielding route from tert-butyl (2S,4R)-2,4-dicarboxylate pyrrolidine-1-carboxylate:
- Ester Activation : Treatment with trimethylsilyl chloride.
- Reduction : Lithium borohydride in tetrahydrofuran at 0°C provides 91% yield.
Side Reactions :
- Over-reduction to diols (controlled via stoichiometry)
- Epimerization at C2 (mitigated by low temperatures)
Protecting Group Strategies for Hydroxymethyl Moieties
Silicon-Based Protection
The tert-butyldimethylsilyl (TBDMS) group enables orthogonal deprotection:
- Silylation : TBDMSCl, imidazole in dichloromethane.
- Selective Deprotection : Tetrabutylammonium fluoride removes TBDMS without affecting Boc groups.
Advantages :
- Enables sequential functionalization of hydroxymethyl groups
- Compatibility with Grignard reagents and Wittig reactions
Benzyl Ether Protection
Benzyl bromide/K₂CO₃ in DMF installs benzyl ethers, removable via catalytic hydrogenation. This method suits large-scale synthesis but risks racemization under acidic conditions.
Catalytic Asymmetric Synthesis
Organocatalytic Mannich Reactions
Proline-derived catalysts induce asymmetry in Mannich reactions between aldimines and ketene acetals. A 2017 study achieved 96% ee using (S)-α,α-diphenylprolinol trimethylsilyl ether.
Enzymatic Kinetic Resolutions
Lipase B from Candida antarctica selectively hydrolyzes the (2R,4S) enantiomer from racemic mixtures, enriching the desired (2S,4R) isomer to >99% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee/de (%) | Scalability | Cost Index |
|---|---|---|---|---|
| L-Proline Derivatization | 67 | 94 de | High | $ |
| [3+2] Cycloaddition | 58 | 88 ee | Medium | $$$ |
| Reductive Amination | 73 | - | High | $$ |
| Enzymatic Resolution | 41 | 99 ee | Low | $$$$ |
Key Findings :
- Silicon protection enables highest functional group tolerance
- Reductive amination balances cost and yield for industrial applications
- Enzymatic methods excel in enantiopurity but lack scalability
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (Compound 21)
- Configuration : 3R,4R vs. 2S,4R in the target compound.
- Impact : The altered stereochemistry modifies the spatial arrangement of hydroxymethyl groups, reducing compatibility with enzymes requiring specific chiral recognition, as observed in ATX inhibitor studies .
- Synthesis : Similar ester reduction steps but distinct cyclization pathways due to positional differences.
tert-Butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- Configuration : Hydroxymethyl groups at 2S and 5R positions.
- Synthetic Method: Uses NaBH₄/CaCl₂ for ester reduction, offering better atom economy compared to LiAlH₄ .
- Applications : Cyclized via patented methods to form bicyclic cores for kinase inhibitors, differing from the target compound’s typical linear derivatization .
Fluorinated Derivatives
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Substituent : Fluorine at position 4R.
- Properties : Increased lipophilicity (logP ~1.2 vs. ~0.5 for the target) enhances blood-brain barrier penetration. Fluorine also improves metabolic stability by resisting oxidative degradation .
- Applications : Used in CNS-targeting drug candidates, contrasting with the target’s role in peripheral enzyme inhibition.
Amino- and Hydroxy-Substituted Analogs
(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Substituent : Hydroxyl at position 4R instead of hydroxymethyl.
tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Ester Reduction Strategies
Key Insight : The target compound’s reduction protocol prioritizes safety and environmental friendliness over traditional LiAlH₄ methods.
Cyclization and Derivatization
- Target Compound: Typically functionalized via Mitsunobu reactions or tosylation for nucleophilic substitution .
- (2S,5R)-Isomer : Cyclized under Wang et al.’s conditions to form spirocyclic scaffolds for anticancer agents .
Biological Activity
tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
- Molecular Formula : CHN O
- Molecular Weight : 231.289 g/mol
- CAS Number : 212266-75-6
The compound features a pyrrolidine ring with two hydroxymethyl groups at the 2 and 4 positions, which may influence its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways. For instance, studies have demonstrated its ability to modulate enzyme activities related to the Krebs cycle and glycolysis.
-
Receptor Interaction :
- It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability. This interaction could be beneficial in treating neurological disorders.
-
Antioxidant Properties :
- The compound has demonstrated antioxidant activity, reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Neuroprotective Effects :
A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function metrics compared to control groups. -
Antimicrobial Activity :
Another research project focused on the antimicrobial properties of the compound against various bacterial strains. The findings suggested that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 231.289 g/mol |
| CAS Number | 212266-75-6 |
| Antioxidant Activity | Yes |
| Neuroprotective Effects | Significant |
| Antimicrobial Activity | Moderate |
Q & A
Q. What are the established synthetic routes for tert-Butyl (2S,4R)-2,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Esterification : Protection of the pyrrolidine nitrogen with a tert-butyl group under basic conditions (e.g., NaH or KOtBu) to enhance stability .
- Hydroxymethylation : Introduction of hydroxymethyl groups via reductive amination or nucleophilic substitution. Lithium borohydride (LiBH₄) is often used to reduce ester intermediates to hydroxymethyl groups, as demonstrated in the synthesis of analogous compounds .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may be employed to achieve the desired (2S,4R) configuration. Reaction temperature (e.g., −5°C for LiBH₄ reduction) and solvent polarity are critical for minimizing side products .
Q. How is the stereochemical purity of this compound validated?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) with UV detection .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations confirm spatial arrangement of substituents on the pyrrolidine ring .
- Optical Rotation : Comparison of observed values with literature data ensures enantiomeric excess .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ) via exact mass measurement .
- FT-IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : Distinguishes tert-butyl carbons (~28 ppm) and carbonyl carbons (~155 ppm) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound across different studies?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS or GC-MS to detect impurities (e.g., over-reduction products or diastereomers) that reduce yield .
- Scale-Up Considerations : Transition from batch to flow reactors improves heat/mass transfer, enhancing reproducibility in large-scale syntheses .
Q. What strategies are effective for enhancing the compound’s stability during storage or biological assays?
- Methodological Answer :
- Protecting Group Chemistry : Replace the tert-butyl group with more stable alternatives (e.g., benzyl or Fmoc) for specific applications .
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize degradation in aqueous environments .
Q. How does the stereochemistry of this compound influence its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to enzymes (e.g., kinases or proteases) using software like AutoDock Vina. The (2S,4R) configuration may optimize hydrogen bonding with active-site residues .
- Enzymatic Assays : Compare inhibitory activity of enantiomers against target proteins (e.g., autotaxin) to establish structure-activity relationships .
- Pharmacokinetic Studies : Assess bioavailability and metabolic stability in vitro (e.g., liver microsomes) to correlate stereochemistry with ADME properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
